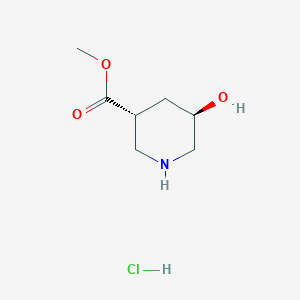

rac-methyl (3R,5R)-5-hydroxypiperidine-3-carboxylate hydrochloride

Description

¹H NMR (500 MHz, D₂O):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.72 | s | 3H | COOCH₃ |

| 3.55 | m | 1H | H5 (axial) |

| 3.30 | m | 2H | H2, H6 |

| 2.95 | m | 1H | H3 |

| 2.70 | m | 2H | H4, axial H1 |

¹³C NMR (125 MHz, D₂O):

| δ (ppm) | Assignment |

|---|---|

| 172.1 | C=O (ester) |

| 67.8 | C5 (-OH) |

| 55.2 | COOCH₃ |

| 46.3 | C3 |

| 38.1 | C1 (N-CH₂) |

2D NMR Correlations :

- HSQC : H5 (δ 3.55) correlates with C5 (δ 67.8).

- COSY : H5 couples with H4 (δ 2.70) and H6 (δ 3.30).

The deshielded C3 (δ 46.3) reflects electron withdrawal by the ester group, consistent with piperidine-3-carboxylate derivatives.

Properties

Molecular Formula |

C7H14ClNO3 |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

methyl (3R,5R)-5-hydroxypiperidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-7(10)5-2-6(9)4-8-3-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |

InChI Key |

YIKHORVNXWLTMA-KGZKBUQUSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CNC1)O.Cl |

Canonical SMILES |

COC(=O)C1CC(CNC1)O.Cl |

Origin of Product |

United States |

Preparation Methods

Representative Synthetic Route

A documented synthetic route involves the following key steps (adapted and integrated from patent EP4032888A1 and related literature):

Starting Material Preparation

Use of 1-amino-4-piperidinol or 4-cyanomethylpiperidine derivatives as starting materials, which are functionalized to introduce the necessary substituents on the piperidine ring.Functional Group Transformations

- Conversion of nitrile groups to amines or hydroxyl groups via reduction or hydrolysis.

- Protection and deprotection steps using tert-butoxycarbonyl (Boc) groups to control reactivity.

Cyclization and Ring Construction

Formation of the piperidine ring with the desired stereochemistry through controlled cyclization reactions, sometimes involving aza-Cope/Mannich reactions for ring closure and stereochemical induction.Esterification and Salt Formation

Methyl ester formation by reaction with methanol or methylating agents under acidic or basic conditions.

Conversion to hydrochloride salt by treatment with hydrochloric acid to improve compound stability and facilitate crystallization.

Detailed Experimental Conditions and Yields

The following table summarizes key reaction steps, conditions, and yields from the literature:

| Step | Reaction Description | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Conversion of 4-cyanomethylpiperidine trifluoroacetate to 1-nitroso-4-cyanomethylpiperidine | Sodium nitrite, acetic acid, water | 35 °C | 16 h | 70 | pH adjusted to 8 post-reaction |

| 2 | Reduction of nitroso to amino compound | Zinc powder, acetic acid, methanol | 0-30 °C | 3 h | 60 | Filtration and evaporation for isolation |

| 3 | Coupling with 4-chloro-5-nitro-pyrrolo-pyridine derivative | N,N-diisopropylethylamine, isopropanol | 95 °C | 16 h | 47-80 | Extraction and chromatography purification |

| 4 | Ester hydrolysis and salt formation | Lithium hydroxide monohydrate, THF, water | 70 °C | 6 h | 93 | Acidification with HCl to pH 1, extraction |

| 5 | Formation of isocyanate intermediate | Diphenyl phosphoryl azide, triethylamine, toluene | 20-90 °C | 1.5-2.5 h | 84-100 | Used without purification for next step |

Data adapted from EP4032888A1 and Ambeed product synthesis protocols

Stereochemical Considerations

The stereochemistry at positions 3 and 5 is controlled by starting material chirality and reaction conditions, particularly in the cyclization and reduction steps. The use of chiral auxiliaries or chiral catalysts can enhance stereoselectivity, though many routes produce racemic mixtures (rac-) which can be separated later if needed.

Purification and Characterization

Purification typically involves:

- Extraction with organic solvents (ethyl acetate, MTBE).

- Drying over anhydrous sodium sulfate.

- Column chromatography or reverse-phase HPLC for final purification.

- Crystallization of the hydrochloride salt.

Characterization methods include LCMS (Electrospray Ionization), ^1H NMR spectroscopy, and melting point determination to confirm compound identity and purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

rac-methyl (3R,5R)-5-hydroxypiperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or tosylates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

rac-methyl (3R,5R)-5-hydroxypiperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl (3R,5R)-5-hydroxypiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Analogues

The compound is compared to analogues with modifications in ester groups, substituent positions, and ring systems. Below is a detailed analysis:

Table 1: Structural and Molecular Comparison

Functional and Application Differences

Methyl esters (e.g., Methyl 5-methylpiperidine-3-carboxylate hydrochloride) are more metabolically stable than ethyl esters in vivo .

Ring System Modifications :

- Pyrrolidine derivatives (5-membered rings) exhibit increased ring strain and conformational rigidity compared to piperidines, which may affect binding affinity in biological systems .

- Morpholine derivatives (e.g., rac-(3R,5S)-3-methyl-5-phenylmorpholine hydrochloride) introduce an oxygen atom, enhancing hydrogen-bonding capacity and solubility .

Hydroxyl and Substituent Effects: The absence of a hydroxyl group in Methyl 5-methylpiperidine-3-carboxylate hydrochloride reduces polarity, making it more suitable for crossing lipid membranes . Isofagomine HCl (C₆H₁₂ClNO₃), a piperidine triol, demonstrates glycosidase inhibition due to its multiple hydroxyl groups, suggesting that the target compound’s single hydroxyl may limit similar activity .

Stereochemical Considerations

The (3R,5R) configuration of the target compound distinguishes it from diastereomers like (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride . Stereochemistry significantly impacts pharmacological activity; for example, Oseltamivir (a cyclohexene derivative) shows antiviral activity dependent on its (3R,4S,5R) configuration .

Research Findings and Gaps

- Synthetic Utility : The target compound is primarily used as a building block in medicinal chemistry, as evidenced by its inclusion in catalogs from Enamine Ltd .

- Biological Activity: No direct pharmacological data are available for the target compound.

- Safety Data: Limited toxicity information exists for the target compound. Related morpholine and pyrrolidine derivatives require stringent safety protocols (e.g., protective equipment and waste segregation) .

Biological Activity

Rac-methyl (3R,5R)-5-hydroxypiperidine-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a hydroxyl group at the 5 position and a carboxylate moiety at the 3 position, which contribute to its biological properties. Research has indicated that derivatives of piperidine compounds can exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and neuroprotective activities.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

- Chemical Formula : C₇H₁₄ClNO₃

- Molecular Weight : 195.65 g/mol

- IUPAC Name : Methyl (3R,5R)-5-hydroxypiperidine-3-carboxylate hydrochloride

Antimicrobial Activity

Research has highlighted the antimicrobial potential of piperidine derivatives. For example, studies on related compounds have shown promising activity against various Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecalis . The structural features of this compound suggest that it may also exhibit similar antimicrobial properties.

Neuroprotective Effects

Piperidine derivatives have been studied for their neuroprotective effects, particularly in relation to GABAergic systems. The compound's ability to interact with GABA transporters could imply potential applications in treating neurological disorders. For instance, nipecotic acid, a related compound, has demonstrated significant inhibitory effects on GABA uptake in synaptic clefts . This suggests that this compound could possess similar mechanisms of action.

Study on Antimicrobial Properties

A recent study investigated a series of piperidine derivatives for their antimicrobial activity against multidrug-resistant pathogens. The findings indicated that structural modifications significantly influenced the compounds' efficacy against bacteria such as C. difficile and MRSA . While specific data on this compound is limited, its structural analogs exhibited noteworthy activity.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 64 µg/mL |

| Compound B | E. faecalis | 128 µg/mL |

Neuropharmacological Studies

In neuropharmacological research, derivatives similar to this compound have been evaluated for their effects on GABA transporters. These studies revealed that modifications at the hydroxyl and carboxyl positions significantly enhanced the affinity for GABA transporters . Such findings underscore the potential for developing new therapeutic agents targeting neurological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.